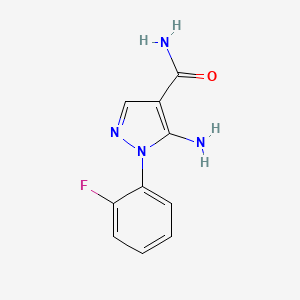

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

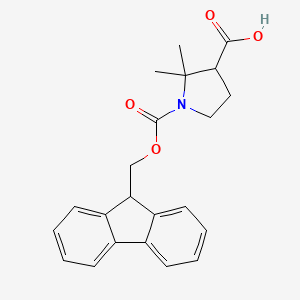

“5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide” is a chemical compound with the empirical formula C10H7FN4 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position .Aplicaciones Científicas De Investigación

AMPK-Independent Effects in Cancer and Metabolism

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide, as a derivative of AICAr, has been extensively studied for its role in the physiological regulation of metabolism and cancer pathogenesis. While initially recognized for its AMPK-activating properties, emerging research indicates many of its effects, particularly in cancer and metabolism, might be independent of AMPK activation. This revelation necessitates a cautious approach in interpreting studies based on this compound, especially in the context of understanding the AMPK signaling pathway (Visnjic et al., 2021).

Role in Antitumor Activity

Compounds related to this compound, particularly imidazole derivatives like 4(5)-aminoimidazol-5(4)-carboxamide, have shown promising antitumor activities. The structural uniqueness of these compounds paves the way for the synthesis of derivatives with various biological properties, driving research in the search for novel antitumor drugs (Iradyan et al., 2009).

Pyrazole Derivatives in Pharmacophore Design

The compound’s relation to pyrazole derivatives is significant in pharmacophore design, especially for inhibiting p38 MAP kinase, a key player in proinflammatory cytokine release. The literature emphasizes the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, highlighting the importance of structural specificity in enhancing binding selectivity and potency (Scior et al., 2011).

Advances in Therapeutic Applications

This compound's association with pyrazoline and pyrazole analogs underscores its therapeutic potential. Recent reviews encapsulate the breadth of therapeutic applications these analogs offer, ranging from antimicrobial and anti-inflammatory to anticonvulsant and anticancer activities. This wide spectrum of pharmacological activities positions these compounds at the forefront of drug discovery, inviting further exploration and development (Shaaban et al., 2012).

Insights into Synthesis and Biological Applications

The compound’s relevance is also highlighted in the synthesis of heterocyclic compounds like pyrazole carboxylic acid derivatives, known for their diverse biological activities. The literature details various synthetic methods and biological applications of these derivatives, serving as a valuable guide for scientists in medicinal chemistry (Cetin, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEQWOVPHLZKMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)